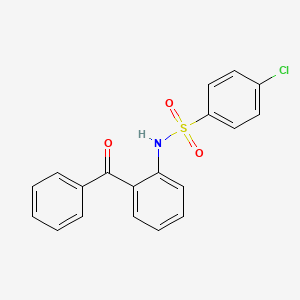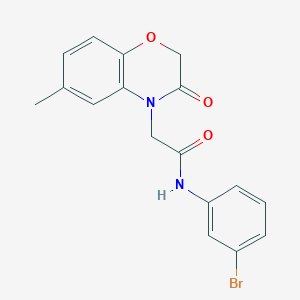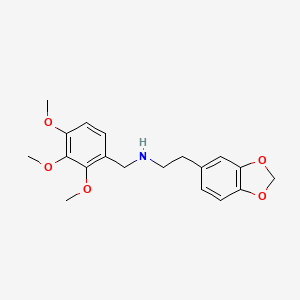![molecular formula C23H25ClN4O B4624399 4-[(4-丁基-1-哌嗪基)羰基]-6-氯-2-(4-吡啶基)喹啉](/img/structure/B4624399.png)
4-[(4-丁基-1-哌嗪基)羰基]-6-氯-2-(4-吡啶基)喹啉
描述
Quinoline derivatives, including those with piperazinyl carbonyl groups, have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. These compounds often exhibit potent antibacterial, antifungal, and antimalarial activities, making them of significant interest in drug development and chemical synthesis research.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the creation of the quinoline core followed by functionalization at strategic positions to introduce specific substituents, such as piperazine and butyl groups. For instance, Laborde et al. (1993) describe the synthesis of quinolone antibacterials by substituting the heterocyclic nitrogen of frequently found 1-piperazinyl side chains with carbon-linked side chains, demonstrating various structural modifications to enhance antibacterial activity (Laborde, Kiely, Culbertson, & Lesheski, 1993).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives often reveals planar configurations and significant π-π interactions, contributing to their chemical stability and interaction with biological targets. Anthal et al. (2018) reported on the crystal structure of a quinoline compound, highlighting the chair conformation of the piperazine ring and the dihedral angles between quinoline and pyrimidine rings, which influence the compound's chemical properties and biological activity (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic aromatic substitution, allowing for the introduction or modification of functional groups. These reactions are pivotal for tailoring the chemical properties of the compounds for specific biological activities or physical properties.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the quinoline core. These properties are critical for determining the compounds' applicability in different solvents and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, are central to their potential as therapeutic agents. The presence of the piperazinyl carbonyl group and other substituents significantly impacts the compounds' acidity, basicity, and ability to form hydrogen bonds, affecting their biological activity and pharmacokinetics.
References:
科学研究应用
DNA 检测的荧光探针
使用未催化的胺化方案合成了新型的苯并咪唑并[1,2-a]喹啉,包括具有哌嗪核的衍生物。这些化合物通过各种光谱方法表征,并展示了作为 DNA 特异性荧光探针的潜在应用,在 ct-DNA 存在下表现出显着增强的荧光发射强度 (Perin 等人,2011)。
缺氧细胞毒剂
一项关于以哌嗪衍生物为侧链的新型 2-喹喔啉碳腈 1,4-二-N-氧化物的研究报告了它们的合成和体外生物活性。在哌嗪衍生物中,特定化合物显示出有效的缺氧细胞毒活性,表明它们具有作为治疗剂的潜力 (Ortega 等人,2000)。
晶体结构分析
分析了叔丁基 4-{3-[6-(4-甲氧基苯基)-2-甲基嘧啶-4-基]喹啉-2-基}哌嗪-1-羧酸盐的晶体和分子结构,显示哌嗪环采用椅子构象,并说明了分子组件内的复杂相互作用 (Anthal 等人,2018)。
抗菌和抗癌活性
7-氯-4-(哌嗪-1-基)喹啉的结构核心以其多种药理特性而闻名,包括抗疟疾、抗寄生虫、抗艾滋病毒、抗糖尿病、抗癌活性等。这篇综述全面讨论了具有这种支架的化合物,说明了其在药物化学中的重要性 (El-Azzouny 等人,2020)。
细菌拓扑异构酶抑制剂
喹啉及其衍生物,包括具有哌嗪取代基的衍生物,已被确认为有效的细菌拓扑异构酶抑制剂。这些化合物在抗菌治疗中发挥着重要作用,重点关注构效关系以提高其有效性 (Mitscher,2005)。
属性
IUPAC Name |
(4-butylpiperazin-1-yl)-(6-chloro-2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O/c1-2-3-10-27-11-13-28(14-12-27)23(29)20-16-22(17-6-8-25-9-7-17)26-21-5-4-18(24)15-19(20)21/h4-9,15-16H,2-3,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNODHMOOMYXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butylpiperazin-1-yl)[6-chloro-2-(pyridin-4-yl)quinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-ethoxyphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4624329.png)
![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4624331.png)
![3-({2-[2-cyano-2-(4-nitrophenyl)vinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4624338.png)
![ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B4624339.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)


![2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4624363.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4624381.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624387.png)
![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624389.png)
![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)
![1-[5-(3-methylphenoxy)pentyl]piperidine](/img/structure/B4624416.png)